molecular formula C15H17N5 B2968727 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile CAS No. 2034608-11-0

6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile

Cat. No.: B2968727
CAS No.: 2034608-11-0
M. Wt: 267.336
InChI Key: MFWFIWUIPMWARB-UHFFFAOYSA-N
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Description

6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nicotinonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the pyrazole: The pyrazole is then alkylated using a suitable alkyl halide to introduce the piperidine moiety.

    Formation of the piperidine ring: This involves the cyclization of the intermediate with a suitable amine.

    Introduction of the nicotinonitrile group: The final step involves the reaction of the intermediate with a nicotinonitrile derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-pyrazol-1-yl)butyl)piperidine
  • 4-(1H-pyrazol-1-ylmethyl)piperidine
  • Nicotinonitrile derivatives with different substituents

Uniqueness

6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c16-10-14-2-3-15(17-11-14)19-8-4-13(5-9-19)12-20-7-1-6-18-20/h1-3,6-7,11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWFIWUIPMWARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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